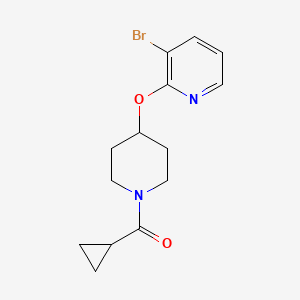
2-(4-bromobenzyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)-3,4-dihydroisoquinolin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromobenzyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C22H23BrN2O3 and its molecular weight is 443.341. The purity is usually 95%.
BenchChem offers high-quality 2-(4-bromobenzyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)-3,4-dihydroisoquinolin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-bromobenzyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)-3,4-dihydroisoquinolin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
Regioselective Synthesis Methods : Research has explored regioselective synthesis methods for related compounds, highlighting efficient production techniques and yields. For instance, Majumdar and Mukhopadhyay (2003) demonstrated the synthesis of 4-(2'-bromobenzyloxy)quinolin-2(1H)-one derivatives, a similar compound, using bromobenzyl bromide and anhydrous potassium carbonate in acetone, followed by further reactions to yield 2H-benzopyrano[3,2-c]quinolin-7(8H)-ones (Majumdar & Mukhopadhyay, 2003).
Reactions with Potassium Amide : The compound's reactions with potassium amide in liquid ammonia were investigated, revealing insights into nucleophilic substitution processes and the formation of various substituted biisoquinolines (Sanders, Dijk, & Hertog, 2010).
Pharmaceutical Research
Potential as Histamine-3 Receptor Antagonists : Zhou et al. (2012) developed a new class of 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent H(3) receptor antagonists, with compound 39 exhibiting potent binding and functional activities at the H(3) receptor (Zhou et al., 2012).
Antioxidant and Anticholinergic Activities : Research by Rezai et al. (2018) focused on the synthesis of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivative bromophenols, demonstrating their potent antioxidant activities and potential applications in cholinergic enzyme inhibition (Rezai et al., 2018).
Advanced Organic Synthesis
Synthesis of Indolo[2,1-a]isoquinolines : Orito et al. (2000) explored a method for the synthesis of alkoxy-substituted indolo[2,1-a]isoquinolines, leading to the formal synthesis of dibenzopyrrocoline alkaloids (Orito et al., 2000).
Approach to Isoquinoline Alkaloids : Schütz, Schmidt, and Bracher (2020) developed a short approach to 1-oxoisoquinoline alkaloids, providing a method to synthesize various alkaloids from this compound class (Schütz, Schmidt, & Bracher, 2020).
Eigenschaften
IUPAC Name |
2-[(4-bromophenyl)methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)-3,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O3/c23-17-8-6-16(7-9-17)14-25-13-10-18-19(22(25)27)4-3-5-20(18)28-15-21(26)24-11-1-2-12-24/h3-9H,1-2,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXFEMDZVVIUHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[2-(2-chloropyrimidin-5-yl)ethyl]carbamate](/img/structure/B2435519.png)


![N-[cyano(oxolan-3-yl)methyl]-4-[(4-nitrophenyl)amino]butanamide](/img/structure/B2435526.png)
![1-(1,3-benzodioxol-5-yl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2435529.png)
![1-allyl-2-[(4-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2435530.png)
![4-(4-fluorophenyl)-N-(4-(trifluoromethoxy)phenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2435531.png)
![N-(9H-fluoren-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2435532.png)

![N-(4-bromo-3-methylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2435534.png)

![Potassium [4-(5-chloropyridin-2-yl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanide](/img/structure/B2435537.png)
![3-((4aR,5R,5aR,8aR,9S)-10-(4-hydroxyphenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B2435540.png)
